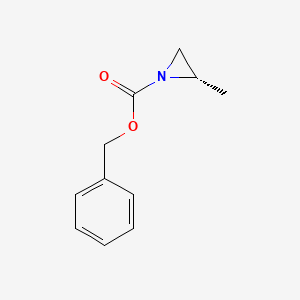![molecular formula C9H11FN2O B3013617 [1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine CAS No. 2055119-87-2](/img/structure/B3013617.png)
[1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine” is a chemical compound with the molecular formula C9H11FN2O . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a fluoro and methoxy group attached to a phenyl ring, which is further connected to an ethylidene group and a hydrazine group .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 182.20 . No additional physical or chemical properties are available in the current literature.Applications De Recherche Scientifique
Crystal Structural Investigations
The synthesis and crystal structural investigations of thiosemicarbazones, which are structurally similar to [1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine, have been explored. These compounds have shown interesting properties in X-ray diffraction, NMR, and UV-vis spectroscopic data, suggesting potential applications in the study of molecular structures and electronic transitions (Anderson et al., 2016).
Fluorescence Probe for Biological and Water Samples
Research on hydrazine, a closely related compound, has led to the development of a fluorescent probe with applications in environmental and biological systems. This demonstrates the potential of this compound derivatives in creating sensors for monitoring specific chemicals in biological and water samples (Zhu et al., 2019).
Chromium Determination
A derivative of this compound has been used as an ionophore in sensors for detecting chromium(III) in various samples. This suggests potential for this compound in developing selective sensors for metal ions (Abbaspour et al., 2010).
Hydrazine Monitoring in Vivo
Hydrazine monitoring in vivo has been achieved using fluorescent probes. This indicates the potential for similar applications using derivatives of this compound, highlighting its utility in real-time biological monitoring (Liu et al., 2014).
Antibacterial Screening
Derivatives of this compound have been synthesized and screened for antibacterial activity. This research demonstrates the compound's potential use in developing new antibacterial agents (Shingare et al., 2017).
Fluorescent Probe for Hydrazine Detection
A novel fluorescent probe for hydrazine detection based on derivatives of this compound highlights the compound's potential in environmental and health monitoring (Jung et al., 2019).
Antimicrobial Studies
Studies on coordination compounds of this compound with various metals have shown antimicrobial and antifungal activity, suggesting applications in pharmaceuticals and healthcare (Gulea et al., 2019).
Propriétés
IUPAC Name |
(E)-1-(2-fluoro-3-methoxyphenyl)ethylidenehydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-6(12-11)7-4-3-5-8(13-2)9(7)10/h3-5H,11H2,1-2H3/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRCJTUDWRESEW-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN)C1=C(C(=CC=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N)/C1=C(C(=CC=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/no-structure.png)






![3-[(Prop-2-yn-1-yl)({[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl})amino]-1lambda6-thiolane-1,1-dione](/img/structure/B3013554.png)
![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B3013556.png)

